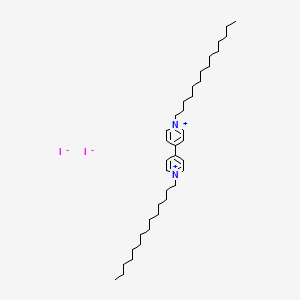
1,1'-Ditetradecyl-4,4'-bipyridin-1-ium diiodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-Ditetradecyl-4,4’-bipyridin-1-ium diiodide is a chemical compound belonging to the bipyridinium family. These compounds are known for their electrochemical properties and are often used in various scientific and industrial applications. The bipyridinium core is a versatile building block in supramolecular chemistry, and the addition of long alkyl chains, such as tetradecyl groups, enhances its solubility and amphiphilic properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Ditetradecyl-4,4’-bipyridin-1-ium diiodide typically involves the quaternization of 4,4’-bipyridine with tetradecyl iodide. The reaction is carried out in an appropriate solvent, such as acetonitrile or ethanol, under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The purification steps would also be optimized for large-scale production, possibly involving advanced separation techniques like high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-Ditetradecyl-4,4’-bipyridin-1-ium diiodide undergoes various chemical reactions, including:
Oxidation and Reduction: The bipyridinium core can undergo reversible one- and two-electron reductions, which are accompanied by significant changes in the UV-vis absorption spectra.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the pyridinium nitrogen atoms.
Common Reagents and Conditions
Oxidation and Reduction: Common reagents include reducing agents like sodium dithionite and oxidizing agents like potassium ferricyanide. These reactions are typically carried out in aqueous or organic solvents under controlled conditions.
Substitution Reactions: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products Formed
Substitution: The products depend on the nucleophile used but generally involve the replacement of the iodide ions with the nucleophile.
Wissenschaftliche Forschungsanwendungen
1,1’-Ditetradecyl-4,4’-bipyridin-1-ium diiodide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of supramolecular complexes and materials with electrochromic properties.
Biology: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Medicine: Explored for its antimicrobial properties and potential use in developing new therapeutic agents.
Industry: Utilized in the development of electrochromic devices, sensors, and other electronic applications.
Wirkmechanismus
The mechanism of action of 1,1’-Ditetradecyl-4,4’-bipyridin-1-ium diiodide involves its ability to undergo redox reactions. The bipyridinium core can accept and donate electrons, making it useful in various electrochemical applications. The long alkyl chains enhance its solubility and interaction with biological membranes, which is crucial for its potential use in drug delivery and antimicrobial applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1’-Dioctadecyl-4,4’-bipyridinium dibromide: Similar structure but with octadecyl chains and bromide ions.
1,1’-Ditetradecyl-4,4’-bipyridinium dibromide: Similar structure but with bromide ions instead of iodide.
Uniqueness
1,1’-Ditetradecyl-4,4’-bipyridin-1-ium diiodide is unique due to its specific combination of tetradecyl chains and iodide ions. This combination provides distinct solubility, amphiphilic properties, and electrochemical behavior, making it suitable for specialized applications in supramolecular chemistry, drug delivery, and electrochromic devices.
Eigenschaften
CAS-Nummer |
102915-64-0 |
|---|---|
Molekularformel |
C38H66I2N2 |
Molekulargewicht |
804.8 g/mol |
IUPAC-Name |
1-tetradecyl-4-(1-tetradecylpyridin-1-ium-4-yl)pyridin-1-ium;diiodide |
InChI |
InChI=1S/C38H66N2.2HI/c1-3-5-7-9-11-13-15-17-19-21-23-25-31-39-33-27-37(28-34-39)38-29-35-40(36-30-38)32-26-24-22-20-18-16-14-12-10-8-6-4-2;;/h27-30,33-36H,3-26,31-32H2,1-2H3;2*1H/q+2;;/p-2 |
InChI-Schlüssel |
FYASZULUHNSTJV-UHFFFAOYSA-L |
Kanonische SMILES |
CCCCCCCCCCCCCC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CCCCCCCCCCCCCC.[I-].[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[2-(4-ethoxyphenyl)ethenyl]-N,N-diethylaniline](/img/structure/B14344249.png)

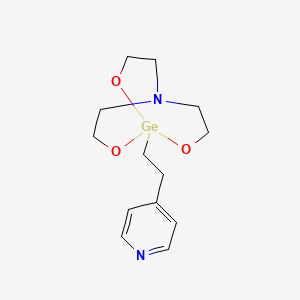
![1-[4-(Hexyloxy)phenyl]pentan-1-one](/img/structure/B14344260.png)
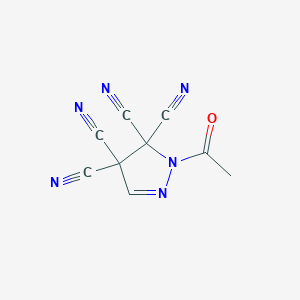
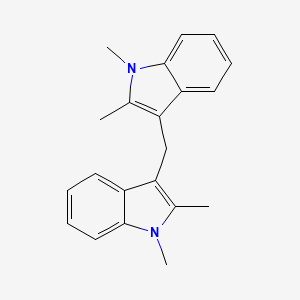

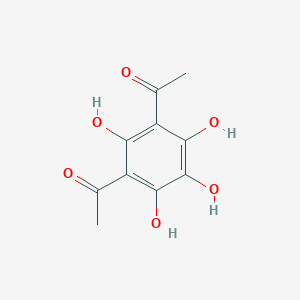
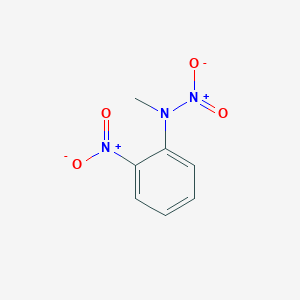


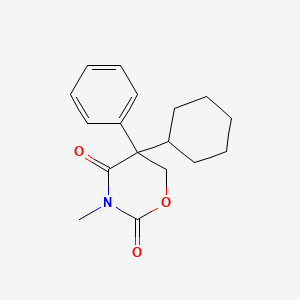
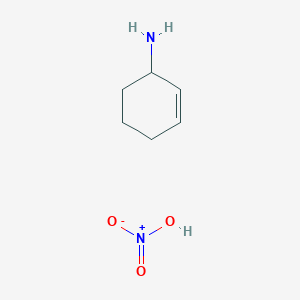
![3,3-Dimethyl-3,4,5a,6,7,8-hexahydrodibenzo[b,d]furan-1(2H)-one](/img/structure/B14344329.png)
